REACTION_SMILES
|
[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[Cl:1][S:2](=[O:3])(=[O:4])[N:5]=[C:6]=[O:7].[Cl:8][c:9]1[n:10][cH:11][cH:12][cH:13][c:14]1[NH:15][CH:16]1[CH2:17][CH2:18][N:19]([C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH2:20][CH2:21]1.[Na+:34].[OH-:33].[OH2:32]>>[NH2:5][C:6](=[O:7])[N:15]([c:14]1[c:9]([Cl:8])[n:10][cH:11][cH:12][cH:13]1)[CH:16]1[CH2:17][CH2:18][N:19]([C:22](=[O:23])[O:24][CH2:25][c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH2:20][CH2:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=NS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccccc1)N1CCC(Nc2cccnc2Cl)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N(c1cccnc1Cl)C1CCN(C(=O)OCc2ccccc2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |